Tyr-D-Pen-Gly-Phe-D-Pen
Overview
Description
DPDPE, also known as L-Tyrosyl-D-penicillamyl-glycyl-L-phenylalanyl-D-penicillamine (2->5)-disulfide, is a synthetic opioid peptide. It is a selective agonist of the delta-opioid receptor, which is used extensively in scientific research. Developed in the early 1980s, DPDPE was the first highly selective agonist of the delta-opioid receptor to be developed. It was derived from structural modification of met-enkephalin .
Preparation Methods
Synthetic Routes and Reaction Conditions: DPDPE is synthesized through a series of peptide coupling reactions. The synthesis involves the formation of a heterodetic cyclic peptide with D-penicillaminyl residues at positions 2 and 5, which form the heterocycle via a disulfide bond . The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate peptide bond formation.
Industrial Production Methods: While specific industrial production methods for DPDPE are not widely documented, the general approach involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The disulfide bond formation is typically achieved through oxidation of the thiol groups in the penicillamine residues.
Chemical Reactions Analysis
Types of Reactions: DPDPE undergoes various chemical reactions, including:
Oxidation: The thiol groups in the penicillamine residues can be oxidized to form disulfide bonds.
Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents such as dithiothreitol (DTT).
Substitution: The peptide can undergo substitution reactions at the amino acid side chains.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Formation of the cyclic disulfide bond in DPDPE.
Reduction: Conversion of the disulfide bond to free thiol groups.
Substitution: Modified peptides with altered side chains.
Scientific Research Applications
DPDPE is widely used in scientific research due to its selective agonist activity at the delta-opioid receptor. Some key applications include:
Chemistry: Used as a model compound to study peptide synthesis and disulfide bond formation.
Biology: Employed in studies of opioid receptor function and signaling pathways.
Medicine: Investigated for its potential analgesic properties and its role in pain modulation.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents
Mechanism of Action
DPDPE exerts its effects by selectively binding to and activating the delta-opioid receptor. This receptor is a G-protein-coupled receptor (GPCR) that, upon activation, inhibits adenylate cyclase activity, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. This results in the modulation of ion channels and neurotransmitter release, ultimately producing analgesic effects .
Comparison with Similar Compounds
DPDPE is unique among opioid peptides due to its high selectivity for the delta-opioid receptor. Similar compounds include:
DADLE (Tyr-D-Ala-Gly-Phe-D-Leu): Another synthetic opioid peptide with activity at both delta and mu-opioid receptors.
DAMGO (Tyr-D-Ala-Gly-N-Me-Phe-Gly-ol): A selective agonist for the mu-opioid receptor.
Met-enkephalin (Tyr-Gly-Gly-Phe-Met): An endogenous opioid peptide with activity at both delta and mu-opioid receptors.
DPDPE’s selectivity for the delta-opioid receptor makes it a valuable tool for studying the specific functions and signaling pathways associated with this receptor subtype.
Properties
IUPAC Name |
(4S,7S,13S)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39N5O7S2/c1-29(2)23(34-25(38)20(31)14-18-10-12-19(36)13-11-18)27(40)32-16-22(37)33-21(15-17-8-6-5-7-9-17)26(39)35-24(28(41)42)30(3,4)44-43-29/h5-13,20-21,23-24,36H,14-16,31H2,1-4H3,(H,32,40)(H,33,37)(H,34,38)(H,35,39)(H,41,42)/t20-,21-,23-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMMCRYPQBNCPH-WMIMKTLMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(=O)NCC(=O)NC(C(=O)NC(C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39N5O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201008102 | |
Record name | (D-Pen2,D-Pen5)-Enkephalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201008102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
645.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88373-73-3, 88381-29-7 | |
Record name | Enkephalin, D-penicillamine (2,5)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088373733 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Enkephalin, pen(2,5)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088381297 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DPDPE | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08861 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (D-Pen2,D-Pen5)-Enkephalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201008102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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